Lipophilicity and Permeability Differentiation: 2-Bromo vs. 2-Fluoro vs. Non-Halogenated 4-(4-Methylpiperazin-1-yl)phenol Analogs
The 2-bromo substituent imparts a substantially higher calculated logP compared to the 2-fluoro and non-halogenated analogs, directly affecting predicted membrane permeability and oral bioavailability parameters under Lipinski's Rule of Five [1]. The bromine atom (Hansch π = 0.86) contributes approximately 0.72 logP units over hydrogen (π = 0.00) and 0.72 units over fluorine (π = 0.14) at the ortho position of phenol [1]. This differentiation is critical because the non-halogenated analog (CAS 163210-63-7, MW 192.26, C₁₁H₁₆N₂O) and the 2-fluoro analog (CAS 1235036-12-0, C₁₁H₁₅FN₂O) fall below the optimal lipophilicity range (logD₇.₄ 1–3) for passive membrane permeability, while the 2-bromo derivative is positioned closer to this window [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) contribution of the ortho-halogen substituent |
|---|---|
| Target Compound Data | Hansch π (Br) = 0.86; estimated ΔclogP ≈ +0.86 vs. H-substituted analog |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)phenol (H, π = 0.00); 2-Fluoro-4-(4-methylpiperazin-1-yl)phenol (F, π = 0.14) |
| Quantified Difference | Br contributes +0.86 logP units vs. H; +0.72 logP units vs. F at the ortho position |
| Conditions | Hansch fragment-based clogP estimation; validated for ortho-substituted phenols |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity for cellular permeability while avoiding excessive logP-driven toxicity, the bromo substituent offers a lipophilicity advantage over fluoro and non-halogenated analogs that may translate into superior passive membrane flux.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71(6), 525–616. doi: 10.1021/cr60274a001. (Hansch π values for aromatic substituents.) View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1–3), 3–26. doi: 10.1016/S0169-409X(00)00129-0. View Source
